4-Bromo-6-hydroxypicolinic acid
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Overview
Description
4-Bromo-6-hydroxypicolinic acid is an organic compound with the molecular formula C6H4BrNO3. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a bromine atom at the 4-position and a hydroxyl group at the 6-position on the pyridine ring. It is a white to tan crystalline solid that is slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-6-hydroxypicolinic acid can be synthesized through various chemical reactions. One common method involves the bromination of 6-hydroxypicolinic acid. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. For example, 4,6-dibromo-3-hydroxypicolinonitrile can be prepared from furfural through a series of chemical steps including cyano-amination, amine salt formation, and bromination-rearrangement .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-hydroxypicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate (KMnO4) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products:
Substitution Products: Various substituted derivatives depending on the reagents used.
Oxidation Products: 4-Bromo-6-picolinic acid.
Reduction Products: 4-Bromo-6-hydroxypyridine.
Scientific Research Applications
4-Bromo-6-hydroxypicolinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: It serves as a ligand in coordination chemistry and can form complexes with metals.
Industry: Used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-6-hydroxypicolinic acid involves its ability to act as a ligand and form complexes with metal ions. The hydroxyl and carboxyl groups can coordinate with metal centers, facilitating various catalytic and biochemical processes. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Picolinic Acid: A derivative with a carboxylic acid group at the 2-position.
6-Hydroxypicolinic Acid: Lacks the bromine atom at the 4-position.
4,6-Dibromo-3-hydroxypicolinonitrile: Contains additional bromine atoms and a nitrile group
Uniqueness: 4-Bromo-6-hydroxypicolinic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C6H4BrNO3 |
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Molecular Weight |
218.00 g/mol |
IUPAC Name |
4-bromo-6-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4BrNO3/c7-3-1-4(6(10)11)8-5(9)2-3/h1-2H,(H,8,9)(H,10,11) |
InChI Key |
ARBZYLAOORUMLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)C(=O)O)Br |
Origin of Product |
United States |
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